3-Amino-1-(3,5-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3,5-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse biological activities and are widely used in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,5-dimethoxyphenyl)thiourea typically involves the reaction of 3,5-dimethoxyaniline with thiocyanate compounds under specific conditions. One common method includes the following steps:
Starting Materials: 3,5-dimethoxyaniline and ammonium thiocyanate.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst.
Procedure: The 3,5-dimethoxyaniline is dissolved in an appropriate solvent, such as ethanol, and ammonium thiocyanate is added. The mixture is then heated under reflux conditions for several hours.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,5-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol or amine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
3-Amino-1-(3,5-dimethoxyphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(3,5-dichlorophenyl)thiourea: Similar structure but with chlorine atoms instead of methoxy groups.
1-Amino-3-(3,5-dimethoxyphenyl)thiourea: Positional isomer with the amino group at a different position.
Uniqueness
3-Amino-1-(3,5-dimethoxyphenyl)thiourea is unique due to the presence of the dimethoxyphenyl group, which imparts specific chemical properties and potential biological activities. The methoxy groups can influence the compound’s reactivity and interactions with biological targets, making it distinct from other thiourea derivatives.
Properties
IUPAC Name |
1-amino-3-(3,5-dimethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-13-7-3-6(11-9(15)12-10)4-8(5-7)14-2/h3-5H,10H2,1-2H3,(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEVMXHTFOUXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.